
2,3,4-Trihydroxybutanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4-Trihydroxybutanal is an organic compound with the molecular formula C4H8O4. It is a tetrose, a type of monosaccharide, and is known for its three hydroxyl groups attached to the butanal backbone. This compound is significant in various biochemical and industrial processes due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,3,4-Trihydroxybutanal can be synthesized through several methods. One common approach involves the oxidation of erythritol, a sugar alcohol, using mild oxidizing agents. Another method includes the aldol condensation of glycolaldehyde and formaldehyde, followed by selective reduction.
Industrial Production Methods
In industrial settings, this compound is often produced through the microbial fermentation of glucose. Specific strains of bacteria or yeast are employed to convert glucose into the desired compound under controlled conditions. This method is preferred due to its efficiency and sustainability.
Análisis De Reacciones Químicas
Types of Reactions
2,3,4-Trihydroxybutanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2,3,4-trihydroxybutanoic acid.
Reduction: Reduction of this compound can yield 2,3,4-trihydroxybutanol.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
Oxidation: 2,3,4-Trihydroxybutanoic acid.
Reduction: 2,3,4-Trihydroxybutanol.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2,3,4-Trihydroxybutanal has numerous applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a chiral precursor in the synthesis of complex molecules.
Biology: The compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of biodegradable polymers and as a precursor for various industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,3,4-Trihydroxybutanal involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate for enzymes involved in carbohydrate metabolism, influencing various metabolic pathways. The hydroxyl groups play a crucial role in its reactivity and interaction with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
Erythrose: Another tetrose with a similar structure but different stereochemistry.
Threose: A stereoisomer of erythrose with distinct physical and chemical properties.
2,3,4-Trihydroxybutanoic acid: The oxidized form of 2,3,4-Trihydroxybutanal.
Uniqueness
This compound is unique due to its specific arrangement of hydroxyl groups, which imparts distinct reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile compound in both research and industrial applications.
Propiedades
IUPAC Name |
2,3,4-trihydroxybutanal |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O4/c5-1-3(7)4(8)2-6/h1,3-4,6-8H,2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTBSYETUWUMLBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C=O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20862748 |
Source


|
| Record name | 2,3,4-Trihydroxybutanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20862748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7558-94-3 |
Source


|
| Record name | 2,3,4-Trihydroxybutanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20862748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
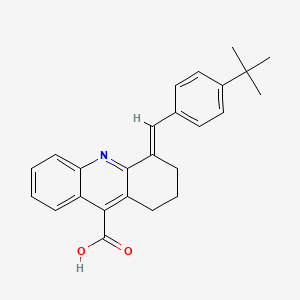
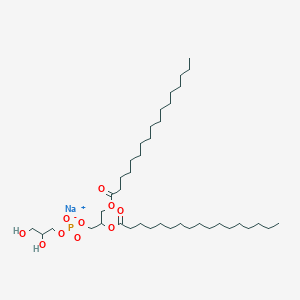

![5,7-Dihydroxy-3-[5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4-oxo-2,3-dihydrochromen-3-yl]-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one](/img/structure/B12317220.png)
phosphoryl}oxy)ethyl]carbamoyl}-2,5,8,11-tetraoxatetradecan-14-oic acid](/img/structure/B12317227.png)
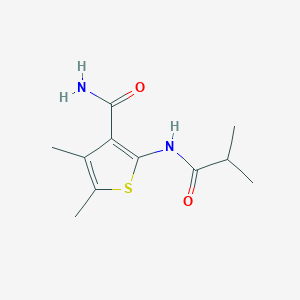
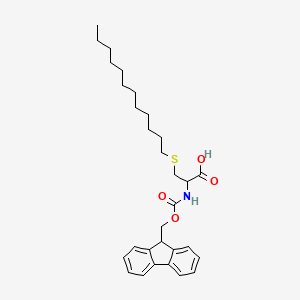
![[3,4,6-Triacetyloxy-5-[6-methyl-3,4,5-tris(phenylmethoxy)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B12317239.png)
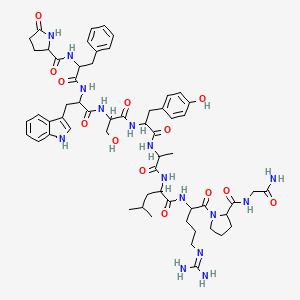
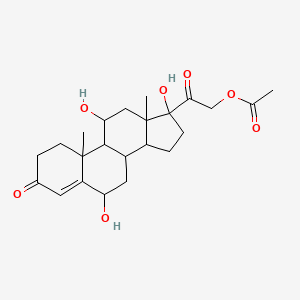
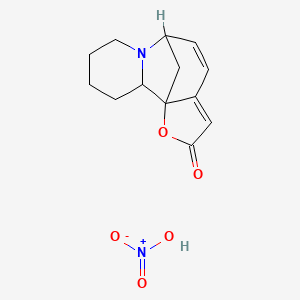
![3,4,5-Trihydroxy-6-[3-methyl-4-[3-(methylamino)-1-phenylpropoxy]phenoxy]oxane-2-carboxylic acid](/img/structure/B12317268.png)
![8-methoxy-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B12317272.png)
![Methyl 2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoate](/img/structure/B12317276.png)
